N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide
Overview
Description
N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide is a methoxynaphthalene. It derives from a propionamide.
Scientific Research Applications
Antibacterial and Antifungal Properties
N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide and its derivatives exhibit significant antibacterial and antifungal activities. A study by Helal et al. (2013) synthesized various derivatives and found them to have comparable antimicrobial activity to standard agents like Ampicilline and Flucanazole in in vitro screenings. These findings suggest potential applications in developing new antimicrobial agents (Helal et al., 2013).
Melatonin Receptor Affinity
A study by Chu et al. (2002) focused on synthesizing naphthalenic melatonin receptor ligands, including N-[2-(7-alkoxy-2-methoxy-1-naphthyl)ethyl]propionamide, which exhibited subpicomolar binding affinity to MT1 and MT2 melatonin receptors. This research indicates potential applications in studying and possibly treating disorders related to melatonin receptor dysfunctions (Chu et al., 2002).
Herbicide Metabolism and Phototransformation
The metabolism of related compounds in agricultural contexts has been studied. Murphy et al. (1973) investigated the metabolism of a related herbicide in tomatoes, leading to insights into its environmental and biological transformations (Murphy et al., 1973). Additionally, Aguer et al. (1998) examined the phototransformation of napropamide in UV light, which is relevant to understanding the environmental fate of such compounds (Aguer et al., 1998).
Pesticide Detection
Tran et al. (2012) developed a label-free electrochemical immunosensor using a related monomer, which showed potential in environmental monitoring and pesticide detection (Tran et al., 2012).
Antiviral Activity
Research into the antiviral properties of related naphthyridin-2(1H)-one derivatives by Boros et al. (2009) revealed potent antiviral activity in cellular assays, particularly against HIV-integrase (Boros et al., 2009).
Cancer Chemosensitization
Lokhande et al. (2008) synthesized a class of molecules structurally similar to this compound and evaluated their potential as chemosensitizing agents for cancer, showing promising results in reversing drug resistance in leukemia cell lines (Lokhande et al., 2008).
Topical Drug Delivery
Rautio et al. (2000) investigated novel esters of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) for potential use in topical drug delivery, highlighting the diverse pharmaceutical applications of these compounds (Rautio et al., 2000).
Antibacterial and Herbicidal Activity of Derivatives
Kos et al. (2013) prepared and tested a series of derivatives for their antibacterial and herbicidal activities, demonstrating the versatility of these compounds in different biological and environmental applications (Kos et al., 2013).
Properties
Molecular Formula |
C17H21NO3 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
N-[3-hydroxy-2-(7-methoxynaphthalen-1-yl)propyl]propanamide |
InChI |
InChI=1S/C17H21NO3/c1-3-17(20)18-10-13(11-19)15-6-4-5-12-7-8-14(21-2)9-16(12)15/h4-9,13,19H,3,10-11H2,1-2H3,(H,18,20) |
InChI Key |
HEPRAZQZDVDTHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC(CO)C1=CC=CC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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